molecular formula C9H10ClN5O B15162189 5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine CAS No. 668488-92-4

5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine

Cat. No.: B15162189
CAS No.: 668488-92-4
M. Wt: 239.66 g/mol
InChI Key: CVWRQNOGCWGJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with 4H-1,2,4-triazole-3,4-diamine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxyacetic acid derivatives, while substitution reactions can lead to various substituted triazole derivatives.

Scientific Research Applications

5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 5-[(2-Chlorophenoxy)methyl]-2-furyl}(4-morpholinyl)methanone
  • 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Uniqueness

5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the chlorophenoxy group with the triazole ring makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

668488-92-4

Molecular Formula

C9H10ClN5O

Molecular Weight

239.66 g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C9H10ClN5O/c10-6-3-1-2-4-7(6)16-5-8-13-14-9(11)15(8)12/h1-4H,5,12H2,(H2,11,14)

InChI Key

CVWRQNOGCWGJGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NN=C(N2N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.